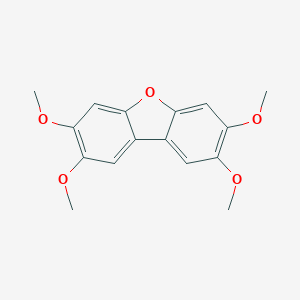
Crocatone
描述
1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- is a natural product found in Ferula kirialovii, Ferula tingitana, and other organisms with data available.
科学研究应用
抗癌活性研究
Crocatone 已因其细胞毒性,特别是针对癌症研究的性质而被研究。该化合物在抑制癌细胞生长方面显示出潜力。 例如,this compound 的衍生物,如土耳其酮,已证明对多种癌细胞系具有细胞毒性,表明该化合物的结构可能在设计新的抗癌药物方面至关重要 .
HIV-1 逆转录酶抑制
该化合物因其抑制与 HIV-1 逆转录酶 (RT) 相关的酶的能力而被评估。这包括依赖 RNA 的 DNA 聚合酶活性核核酸酶 H 活性。 含有 this compound 的植物精油,如水芹,已经过测定,显示出开发新的抗逆转录病毒疗法的潜力 .
类胡萝卜素生物合成
This compound 参与类胡萝卜素的生物合成,类胡萝卜素因其抗氧化特性和对人体健康的意义而重要。生物合成过程是复杂的,受多种环境因素的影响。 了解 this compound 在这条途径中的作用可以促进营养科学和农业的发展 .
抗癌化合物合成
研究人员对抗癌化合物的合成进行了研究,其中 this compound 衍生物作为核心结构。这些研究旨在基于 this compound 的结构设计和合成新的分子,以探索其作为抗癌药物的效用。 这些发现可能导致开发出具有改善疗效的新型抗癌药物 .
神经兴奋剂开发
This compound 已经被确定为神经系统兴奋剂制备过程中的中间体。 这表明它在开发治疗神经疾病或增强认知功能的药物方面具有潜在应用 .
天然产物化学
在天然产物化学领域,this compound 已从植物中分离出来,例如激光三叶草。它是一组被称为倍半萜内酯的化合物的组成部分,这些化合物具有多种生物活性。 对这些化合物的研究可以导致发现新药以及更好地了解植物化学 .
作用机制
Target of Action
The compound is a natural product from Anthriscus sylvestris , but its exact biological targets remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by Crocatone are currently unknown. Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways. Without specific studies on this compound, it is difficult to summarize the affected pathways and their downstream effects .
Result of Action
While some compounds from the same family have shown cytotoxic activity , it is unclear if this compound shares these properties
生化分析
Biochemical Properties
Crocatone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sesquiterpene lactones and coumarin derivatives, which are involved in various metabolic pathways . These interactions often involve the formation of enzyme-substrate complexes, leading to changes in enzyme activity and metabolic flux.
Cellular Effects
This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the cytotoxic and antiproliferative activity in human breast adenocarcinoma cell lines, such as MCF 7/6 and MCF 7/AZ . These effects are mediated through alterations in cell signaling pathways and gene expression, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound’s interaction with sesquiterpene lactones and coumarin derivatives results in the modulation of enzyme activity and metabolic pathways . These binding interactions are critical for understanding how this compound exerts its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also influence cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting the importance of temporal analysis in understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the metabolism of sesquiterpene lactones and coumarin derivatives, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding the transport mechanisms of this compound is critical for optimizing its delivery and efficacy in biochemical and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the interactions with other biomolecules and the resulting biochemical effects
属性
IUPAC Name |
1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-8(12)7-4-9(13-2)11-10(5-7)14-6-15-11/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZAATPWXSLYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173714 | |
| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19937-86-1 | |
| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Crocatone and where is it found?
A1: this compound, also known as latifolone, is a natural aromatic ketone. It was first isolated from Oenanthe crocata L. (Umbelliferae), commonly known as hemlock water dropwort. [, ] this compound has also been identified in other plant species, including Thapsia garganica L. and Laser trilobum. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, ]
Q3: Are there any studies on the biological activity of this compound?
A3: While this compound has been identified in various plant species, the provided research papers primarily focus on its isolation and structural characterization. Limited information is available regarding its specific biological activities or mechanisms of action. Further research is needed to explore its potential therapeutic applications.
Q4: What is the significance of finding this compound alongside safrole in certain plant species?
A4: The co-occurrence of this compound and safrole in species like Piper marginatum and Oenanthe crocata suggests a possible biosynthetic relationship between these compounds. [] Safrole is a known precursor to various phenylpropanoids, and its presence alongside this compound might indicate a shared biosynthetic pathway.
Q5: What are the typical methods used to isolate this compound from plant sources?
A5: this compound has been isolated from plant extracts using various chromatographic techniques, including column chromatography with silica gel and Sephadex LH-20. []
Q6: Are there any known safety concerns associated with this compound?
A6: While one paper mentions this compound as a "non-toxic crystalline principle," [] it's crucial to recognize that the absence of information about toxicity in the provided research doesn't equate to proven safety. Thorough toxicological studies are essential to determine potential risks associated with this compound exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)
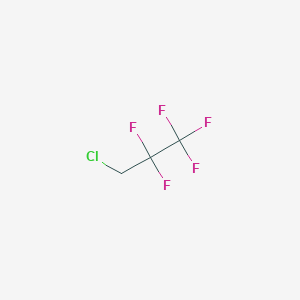

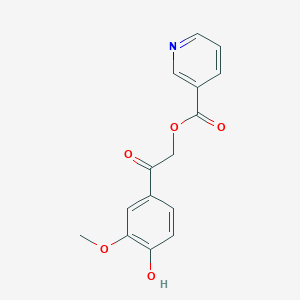
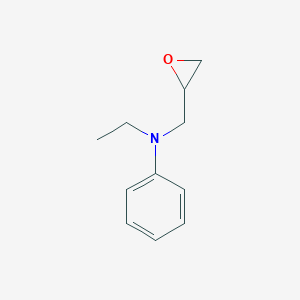

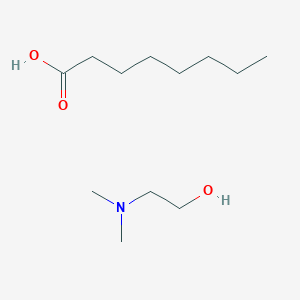
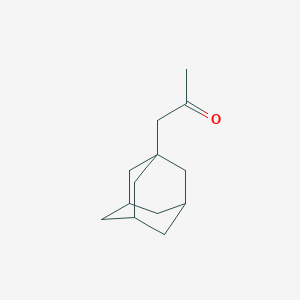


![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)

